4-bromobut-2-enenitrile
Overview
Description
“2-Butenenitrile, 4-bromo-” is a chemical compound with the molecular formula C4H4BrN . It is also known as 4-bromobut-2-enenitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Butenenitrile, 4-bromo-” consists of 4 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ .Physical and Chemical Properties Analysis
“2-Butenenitrile, 4-bromo-” is a liquid at room temperature . It has a molecular weight of 145.99 . The density of “2-Butenenitrile, 4-bromo-” is approximately 1.540 g/cm3 .Scientific Research Applications
Synthesis and Applications of Related Compounds
Synthesis Methods
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a related brominated compound, highlights the development of efficient and scalable methods for preparing brominated intermediates, crucial for manufacturing anti-inflammatory and analgesic materials. This showcases the importance of brominated nitriles in pharmaceutical synthesis (Qiu et al., 2009).
Photocatalysis
The integration of carbonaceous nanomaterials with TiO2 to enhance photocatalytic activity represents a significant application in environmental remediation and sustainable energy generation. This suggests the potential use of brominated nitriles in modifying photocatalytic materials for improved efficiency (Leary & Westwood, 2011).
Energy Storage and Conversion
Nanostructured transition metal nitrides, including those derived from brominated precursors, are explored for their applications in energy storage and fuel cells. The research points towards the crucial role of engineered nanostructures in enhancing the performance of electrodes for electrochemical power sources (Dong et al., 2013).
Electrochemical Water Treatment
Challenges and opportunities identified for electrochemical processes in water treatment underscore the potential for brominated compounds to play a role in the development of new treatment technologies. These processes are essential for addressing contamination and ensuring water quality (Radjenovic & Sedlak, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of 4-bromobut-2-enenitrile’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it could contribute to the formation of a wide variety of different compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be unstable in light and air, and should be stored in a dry, sealed container away from light .
Properties
IUPAC Name |
4-bromobut-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQQWHOUZPHKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42879-03-8 | |
Record name | 4-bromobut-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-bromobut-2-enenitrile in the synthesis of pyrazolopyridine derivatives?
A1: this compound plays a crucial role as a reactant in the tandem reaction with 5-carbonylpyrazole derivatives, ultimately leading to the formation of pyrazolopyridine derivatives. [] This reaction exploits the electrophilic nature of the bromine atom and the reactivity of the unsaturated nitrile group in this compound to facilitate the formation of the desired pyrazolopyridine structure.
Q2: Could you elaborate on the structural features of this compound that make it suitable for this reaction?
A2: this compound (molecular formula: C4H4BrN) possesses key structural features that contribute to its reactivity. The presence of both an electrophilic bromine atom and an activated double bond due to the conjugated nitrile group makes it a versatile building block. In the reaction with 5-carbonylpyrazole derivatives, the bromine atom acts as a leaving group, while the double bond undergoes nucleophilic attack, enabling the formation of the new ring system characteristic of pyrazolopyridines. []
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